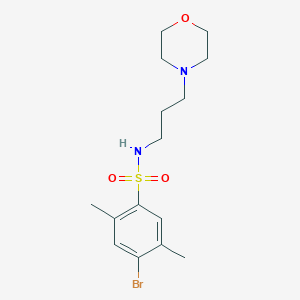
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, also known as BDBES, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells. The inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, making BDBES a promising candidate for cancer therapy.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can be achieved by the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(3-morpholinopropyl)amine.
Starting Materials
4-bromo-2,5-dimethylbenzenesulfonyl chloride, N-(3-morpholinopropyl)amine
Reaction
To a solution of 4-bromo-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, add N-(3-morpholinopropyl)amine dropwise at 0°C., Stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide as a white solid.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in various types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various genes involved in cancer cell growth and metastasis, such as matrix metalloproteinases and vascular endothelial growth factor. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to reduce the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer cell growth and metastasis. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells. These limitations must be taken into account when designing experiments using 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide.
Direcciones Futuras
There are several future directions for research on 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could improve the effectiveness of cancer therapy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer effects of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new cancer therapies. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide could be used in combination with other cancer therapies to improve their effectiveness and reduce their side effects.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFDJRHSWOUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
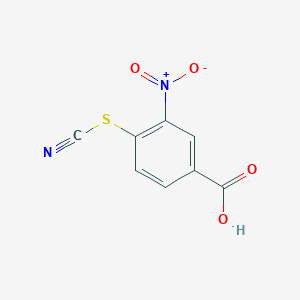
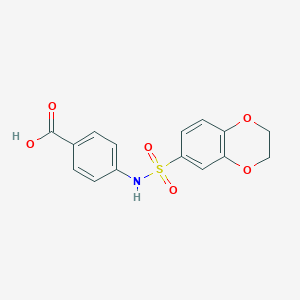
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
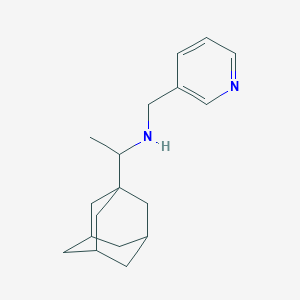
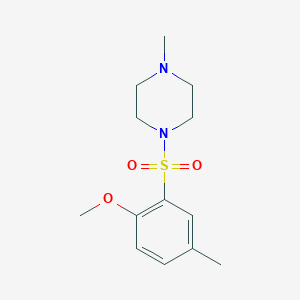
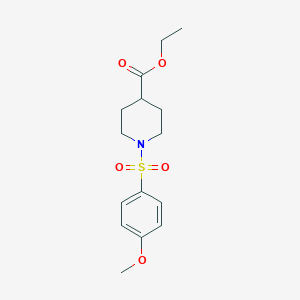
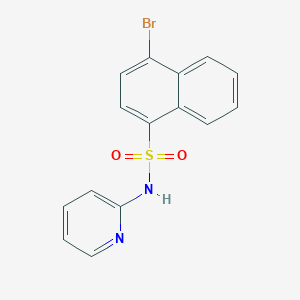
amine](/img/structure/B511356.png)
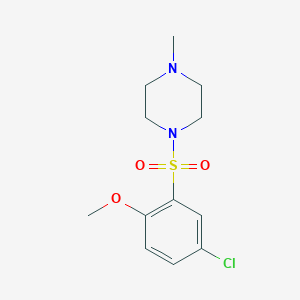
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)